molecular formula C9H8ClNO2 B13104216 5-Chloro-2,3-dimethoxybenzonitrile

5-Chloro-2,3-dimethoxybenzonitrile

Cat. No.: B13104216
M. Wt: 197.62 g/mol
InChI Key: ZZIZMOQWAOESKA-UHFFFAOYSA-N
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Description

5-Chloro-2,3-dimethoxybenzonitrile is an organic compound with the molecular formula C9H8ClNO2 It is a derivative of benzonitrile, characterized by the presence of a chlorine atom and two methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chloro-2,3-dimethoxybenzonitrile can be synthesized through several methods. One common approach involves the reaction of 5-chloro-2,3-dimethoxybenzaldehyde with a suitable nitrile source under specific conditions. For instance, the reaction can be carried out using acetic anhydride as a dehydrating agent to facilitate the formation of the nitrile group .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,3-dimethoxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted benzonitriles, quinones, and biaryl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Chloro-2,3-dimethoxybenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2,3-dimethoxybenzonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2,3-dimethoxybenzonitrile is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C9H8ClNO2

Molecular Weight

197.62 g/mol

IUPAC Name

5-chloro-2,3-dimethoxybenzonitrile

InChI

InChI=1S/C9H8ClNO2/c1-12-8-4-7(10)3-6(5-11)9(8)13-2/h3-4H,1-2H3

InChI Key

ZZIZMOQWAOESKA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)C#N)Cl

Origin of Product

United States

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